molecular formula C9H8F2O2 B1307238 3-(2,3-difluorophenyl)propanoic Acid CAS No. 412961-26-3

3-(2,3-difluorophenyl)propanoic Acid

Cat. No.: B1307238
CAS No.: 412961-26-3
M. Wt: 186.15 g/mol
InChI Key: YFYNHFVWTBQDGK-UHFFFAOYSA-N
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Description

3-(2,3-Difluorophenyl)propanoic acid (CAS: 412961-26-3) is a fluorinated aromatic propanoic acid derivative with the molecular formula C₉H₈F₂O₂ and a molecular weight of 186.16 g/mol . Its structure consists of a propanoic acid backbone substituted at the β-position with a 2,3-difluorophenyl group. This compound is of interest in medicinal chemistry and materials science due to its structural similarity to bioactive molecules, such as non-steroidal anti-inflammatory drugs (NSAIDs) and receptor antagonists .

Properties

IUPAC Name

3-(2,3-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-3H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYNHFVWTBQDGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396584
Record name 3-(2,3-difluorophenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412961-26-3
Record name 3-(2,3-difluorophenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-difluorophenyl)propanoic acid typically involves the reaction of 2,3-difluorobenzene with propanoic acid derivatives. One common method is the Friedel-Crafts acylation of 2,3-difluorobenzene with propanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Difluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenylpropanoic acids depending on the nucleophile used.

Scientific Research Applications

3-(2,3-Difluorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,3-difluorophenyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug design.

Comparison with Similar Compounds

Structural Isomers: Positional Fluorination Effects

Fluorine substitution patterns on the phenyl ring significantly alter physicochemical properties. Key structural isomers include:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
3-(2,3-Difluorophenyl)propanoic acid 2,3-diF C₉H₈F₂O₂ 186.16 412961-26-3 Moderate lipophilicity; potential CNS activity
3-(3,4-Difluorophenyl)propanoic acid 3,4-diF C₉H₈F₂O₂ 186.16 161712-75-0 Enhanced acidity due to para-fluorine resonance
3-(3,5-Difluorophenyl)propanoic acid 3,5-diF C₉H₈F₂O₂ 186.16 84315-24-2 Symmetric substitution; higher thermal stability

Key Findings :

  • 3,4-Difluorophenyl analogs show stronger electron-withdrawing effects, increasing carboxylic acid acidity (pKa ~2.5–3.0) compared to 2,3-diF derivatives (pKa ~3.2–3.5) .

Functionalized Derivatives

Acetamido and Oxazolyl Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Applications
3-(2,6-Difluorophenyl)-3-acetamidopropanoic acid 2,6-diF + acetamido group C₁₁H₁₁F₂NO₃ 243.21 1251923-30-4 Peptide mimetics; enzyme inhibition
3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid Oxazolyl + 2,4-diF C₁₂H₉F₂NO₃ 253.20 923825-01-8 Antimicrobial lead compound

Key Findings :

  • The acetamido group in 3-(2,6-diF) derivatives enhances hydrogen-bonding capacity, improving target binding in enzyme inhibition studies .
  • Oxazolyl-containing analogs demonstrate enhanced π-π stacking interactions, making them viable candidates for antimicrobial drug development .

Non-Fluorinated Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
3-(3-Hydroxyphenyl)propanoic acid 3-OH C₉H₁₀O₃ 166.18 621-54-5 Higher solubility (logP ~1.2 vs. ~2.5 for 2,3-diF)
3-Phenylpropanoic acid No substituents C₉H₁₀O₂ 150.17 501-52-0 Lower metabolic stability; no fluorine effects

Key Findings :

  • Hydroxyl substitution increases aqueous solubility but reduces membrane permeability compared to fluorinated analogs .
  • Fluorine-free analogs like 3-phenylpropanoic acid lack the electronic effects of fluorine, resulting in weaker receptor binding in neurological studies (e.g., mGlu2/3 receptor antagonism) .

Biological Activity

3-(2,3-Difluorophenyl)propanoic acid is a compound of significant interest due to its unique structural features and biological activities. This compound, characterized by the presence of difluorophenyl and a propanoic acid moiety, exhibits potential therapeutic applications in various fields, particularly in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

  • Molecular Formula : C₉H₉F₂O₂
  • Molecular Weight : Approximately 201.17 g/mol
  • Structure : The compound features a propanoic acid backbone with a difluorophenyl substituent which enhances its lipophilicity and binding affinity to biological targets.

Biological Activity

Research indicates that this compound exhibits notable biological activities, primarily through its interactions with various receptors and enzymes.

  • Receptor Interaction : The compound acts as an agonist at specific receptors involved in neurotransmission pathways. Its difluorophenyl group significantly enhances binding affinity compared to non-fluorinated analogs.
  • Enzyme Modulation : It may influence enzyme activity related to metabolic pathways, particularly those involving aromatic compounds.

Pharmacological Applications

The biological activity of this compound suggests potential applications in:

  • Neurological Disorders : Due to its receptor agonist properties, it is being explored for therapeutic use in conditions such as depression and anxiety.
  • Anti-inflammatory Agents : Preliminary studies indicate anti-inflammatory properties that could be beneficial in treating pain-related disorders.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

  • In Vitro Studies : A study demonstrated that the compound interacts with neurotransmitter receptors, leading to altered signaling pathways associated with mood regulation .
  • Animal Models : Research involving animal models has shown that administration of this compound can lead to significant reductions in inflammatory markers, suggesting its potential as an anti-inflammatory agent .

Data Table: Comparative Biological Activity

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC₉H₉F₂O₂Difluorophenyl substituentAgonist at neurotransmitter receptors
2-Amino-4-(trifluoromethyl)phenylacetic acidC₉H₈F₃N₁O₂Trifluoromethyl groupModulates metabolic pathways
4-Amino-2-(trifluoromethyl)phenylacetic acidC₉H₈F₃N₁O₂Similar functionalityImpacts inflammatory responses

Synthesis and Modification

The synthesis of this compound can be achieved through various chemical reactions involving typical carboxylic acid transformations. The presence of fluorine atoms enhances the reactivity and stability of the compound, allowing for the development of derivatives with improved biological profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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